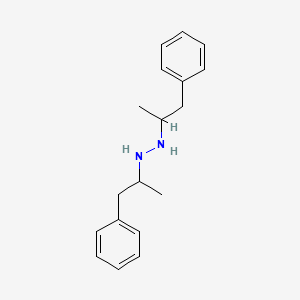![molecular formula C24H28O4 B14007495 [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate CAS No. 5218-95-1](/img/structure/B14007495.png)
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate: is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a butyl group, a methoxyphenyl group, and an acetate group attached to a dimethylchromen core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Butyl Group: This step often involves a Friedel-Crafts alkylation reaction where the chromen core is reacted with a butyl halide in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen core using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the chromen core, potentially converting it to a dihydrochromen derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted chromen derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various drugs due to its versatile functional groups.
Agrochemicals: It can be used in the development of new agrochemicals with potential herbicidal or pesticidal activities.
Biology and Medicine:
Anticancer Research: Studies have shown that chromen derivatives exhibit cytotoxic activity against cancer cell lines, making this compound a potential candidate for anticancer drug development.
Antioxidant Properties: The compound may possess antioxidant properties, which can be explored for therapeutic applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific optical or electronic properties.
Cosmetics: It can be incorporated into cosmetic formulations for its potential UV-absorbing properties.
Wirkmechanismus
The mechanism of action of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate involves its interaction with various molecular targets. For instance, in anticancer research, it may inhibit specific enzymes or receptors involved in cell proliferation. The methoxy group can enhance its binding affinity to these targets, while the acetate group can improve its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Chalcone Derivatives: These compounds share a similar chromen core and exhibit comparable biological activities.
Salicylic Acid Derivatives: These compounds also possess a phenolic structure and are known for their cytotoxic properties.
Uniqueness:
Structural Features: The presence of a butyl group and an acetate group distinguishes [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate from other chromen derivatives.
Biological Activity: Its unique structure may confer specific biological activities that are not observed in other similar compounds, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
5218-95-1 |
|---|---|
Molekularformel |
C24H28O4 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[4-butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C24H28O4/c1-6-7-8-21-20-14-13-19(27-16(2)25)15-22(20)28-24(3,4)23(21)17-9-11-18(26-5)12-10-17/h9-15H,6-8H2,1-5H3 |
InChI-Schlüssel |
KPGFPMXNNFDIKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



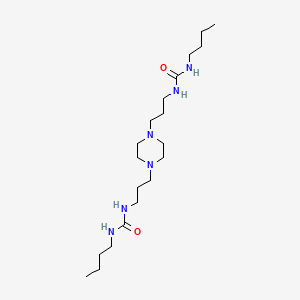
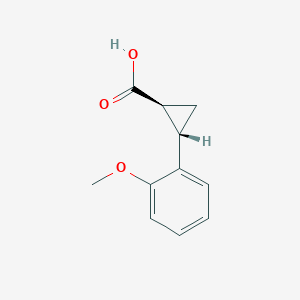
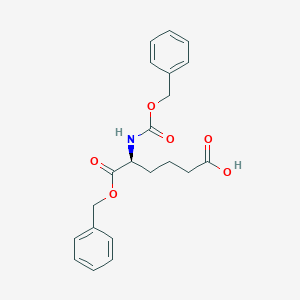



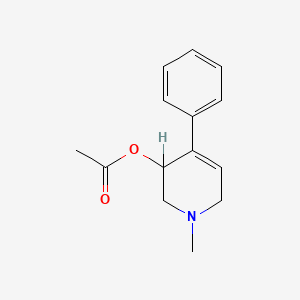

![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)

